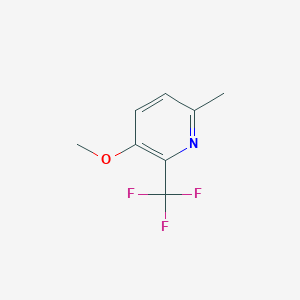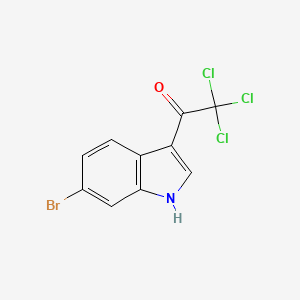
1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11BrO. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with a methyl group and a propanone moiety. It is commonly used in various chemical syntheses and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-one typically involves the bromination of 3-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination reactions but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Bromo-3-methylphenyl)ethanone: Similar structure but with an ethanone moiety instead of a propanone.
4-Bromo-3-methylphenol: Lacks the propanone group and has a hydroxyl group instead.
4-Bromo-3-methylbenzaldehyde: Contains an aldehyde group instead of a propanone.
Uniqueness: 1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a propanone group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13BrO |
|---|---|
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
1-(4-bromo-3-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13BrO/c1-7(2)11(13)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3 |
Clave InChI |
BOWMPUQRKNOBGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


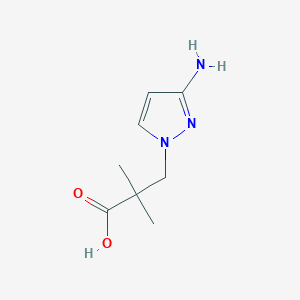
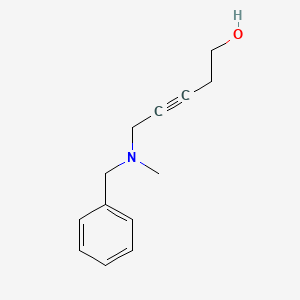

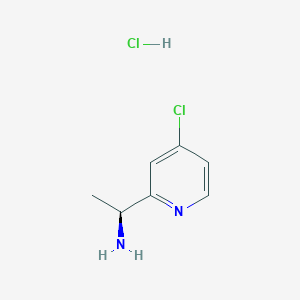
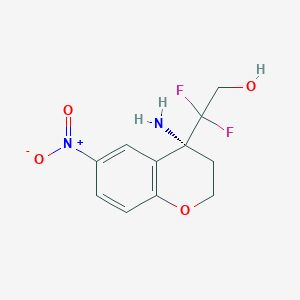
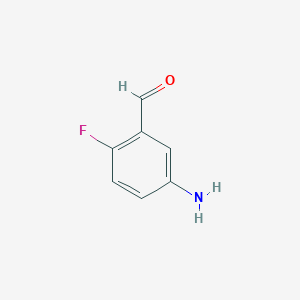
![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
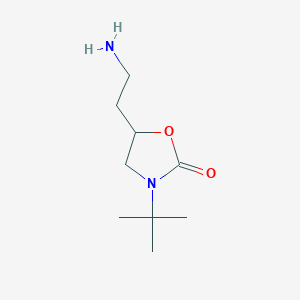
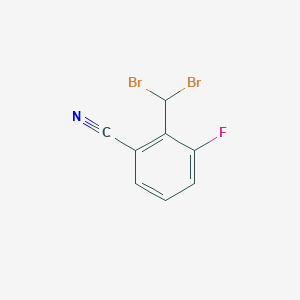
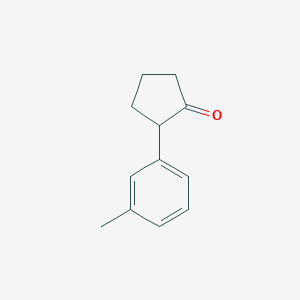
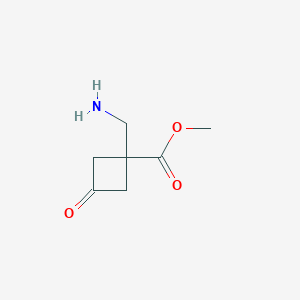
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)
